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Introduction
Invasin, a key virulence factor expressed by pathogenic Yersinia species, mediates the initial

attachment and subsequent invasion of host cells by binding to β1 integrin receptors on the cell

surface.[1][2][3][4] This interaction triggers a signaling cascade that leads to cytoskeletal

rearrangements and bacterial engulfment.[1][3] Understanding and quantifying this binding

event is crucial for developing novel therapeutics against Yersinia infections and for studying

integrin-mediated cell adhesion in a broader context. Flow cytometry offers a powerful, high-

throughput method to quantitatively analyze invasin-mediated cell binding at the single-cell

level.[5][6][7] This document provides detailed protocols and application notes for performing

such analyses.

Core Principles
The methodology relies on labeling bacteria with a stable fluorescent dye, such as

Carboxyfluorescein succinimidyl ester (CFSE), which covalently links to bacterial proteins.[7]

These fluorescently labeled bacteria are then incubated with host cells. The extent of bacterial

binding is quantified by measuring the cell-associated fluorescence using a flow cytometer.

This technique allows for the rapid and reproducible quantification of a large number of cell-

bacteria interaction events.[7] A key advantage of this method is its ability to discriminate
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between cell-associated extracellular bacteria and truly internalized bacteria by using a

quenching agent like trypan blue, which masks the fluorescence of external bacteria.[5]

Experimental Protocols
Protocol 1: Preparation and Fluorescent Labeling of
Bacteria
This protocol describes the preparation and fluorescent labeling of bacteria expressing

invasin.

Materials:

Bacterial strain of interest (e.g., Yersinia pseudotuberculosis expressing invasin)

Appropriate bacterial culture medium (e.g., Luria-Bertani broth)

Phosphate-buffered saline (PBS)

Carboxyfluorescein succinimidyl ester (CFSE)

Dimethyl sulfoxide (DMSO)

Spectrophotometer

Centrifuge

Procedure:

Inoculate a single colony of the bacterial strain into 5 mL of culture medium and grow

overnight at the appropriate temperature (e.g., 26°C for Yersinia to express invasin).

The next day, dilute the overnight culture 1:50 into fresh medium and grow to the mid-

logarithmic phase (OD600 ≈ 0.6-0.8).

Harvest the bacteria by centrifugation at 5000 x g for 10 minutes at 4°C.

Wash the bacterial pellet twice with ice-cold PBS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://d-nb.info/1095543571/34
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resuspend the bacteria in PBS to a final concentration of 1 x 10^9 CFU/mL.

Prepare a 10 mM stock solution of CFSE in DMSO.

Add CFSE to the bacterial suspension to a final concentration of 10 µM.

Incubate for 20 minutes at 37°C with gentle agitation.

Stop the labeling reaction by adding fetal bovine serum to a final concentration of 1%.

Wash the labeled bacteria three times with ice-cold PBS to remove unbound dye.

Resuspend the final bacterial pellet in an appropriate cell culture medium without antibiotics

for immediate use in the binding assay.

Protocol 2: Host Cell Preparation and Binding Assay
This protocol details the preparation of mammalian host cells and the subsequent binding

assay with fluorescently labeled bacteria.

Materials:

Adherent mammalian cell line expressing β1 integrins (e.g., HEp-2, HeLa, CHO)

Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

Cell culture plates or flasks

Trypsin-EDTA

Fluorescently labeled bacteria (from Protocol 1)

Ice-cold PBS

Procedure:

Culture host cells in appropriate flasks or plates until they reach 80-90% confluency.

On the day of the experiment, detach the cells using Trypsin-EDTA.
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Wash the cells with cell culture medium containing 10% FBS to inactivate the trypsin.

Resuspend the cells in fresh medium and determine the cell concentration using a

hemocytometer or an automated cell counter.

Seed 1 x 10^6 cells per well in a 6-well plate or per tube for suspension cells.

Add the fluorescently labeled bacteria to the host cells at a desired multiplicity of infection

(MOI), for example, an MOI of 20 bacteria per cell.[5]

Incubate the cells and bacteria together for a specified time (e.g., 1-2 hours) at 37°C in a 5%

CO2 incubator to allow for binding.[5]

After incubation, wash the cells three times with ice-cold PBS to remove unbound bacteria.

For adherent cells, this involves aspirating the medium and gently washing the monolayer.

For suspension cells, this involves centrifugation and resuspension.

Protocol 3: Flow Cytometry Analysis
This protocol outlines the steps for acquiring and analyzing data using a flow cytometer.

Materials:

Cell samples from the binding assay (Protocol 2)

Trypan Blue solution (0.4%)

Flow cytometer tubes

Flow cytometer

Procedure:

For adherent cells, detach the cells by treating with trypsin for 1 minute.[5] Resuspend in

medium containing FBS.

Transfer the cell suspension to flow cytometer tubes.
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To distinguish between adherent and internalized bacteria, add Trypan Blue to a final

concentration of 0.25% to a parallel set of samples just before analysis. Trypan Blue will

quench the fluorescence of extracellular CFSE-labeled bacteria.[5]

Acquire data on the flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot

to gate on the host cell population and exclude debris and unbound bacteria.

Measure the fluorescence of the gated cell population in the appropriate channel for CFSE

(e.g., FL1).

Analyze the data to determine the percentage of fluorescently positive cells (cells with bound

bacteria) and the mean fluorescence intensity (MFI) of the positive population, which

corresponds to the average number of bacteria per cell.

Data Presentation
Quantitative data from flow cytometry experiments can be summarized to compare different

conditions.
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Experimental Workflow
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Caption: Workflow for flow cytometry analysis of invasin-mediated cell binding.
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Caption: Signaling cascade initiated by invasin binding to β1 integrin receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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